molecular formula C26H27NO4 B11148694 3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one

3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one

Cat. No.: B11148694
M. Wt: 417.5 g/mol
InChI Key: GVIAGVPFNGRRFR-UHFFFAOYSA-N
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Description

3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one is a complex organic compound that features a unique combination of isoquinoline and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one typically involves multiple steps, including the formation of the isoquinoline and chromenone moieties, followed by their coupling. Common synthetic routes may involve:

    Formation of Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Formation of Chromenone Moiety: This can be synthesized through the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.

    Coupling Reaction: The final step involves coupling the isoquinoline and chromenone moieties through a suitable linker, such as a propyl group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chromenone moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can interact with enzyme active sites, while the chromenone moiety can bind to receptor sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one is unique due to its combination of isoquinoline and chromenone structures, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one

InChI

InChI=1S/C26H27NO4/c1-17(2)16-30-21-8-9-22-18(3)23(26(29)31-24(22)14-21)10-11-25(28)27-13-12-19-6-4-5-7-20(19)15-27/h4-9,14H,1,10-13,15-16H2,2-3H3

InChI Key

GVIAGVPFNGRRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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